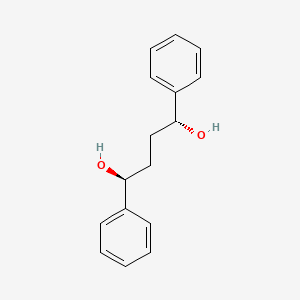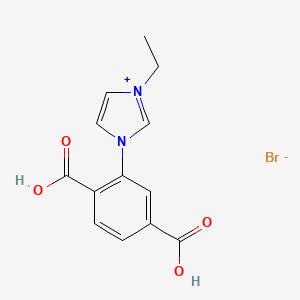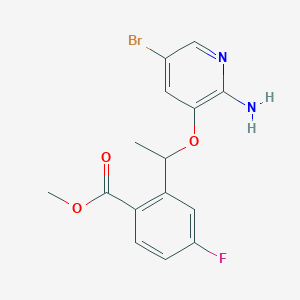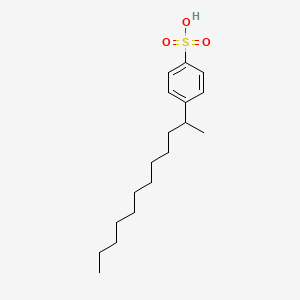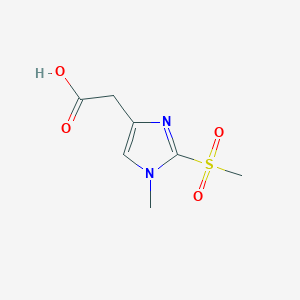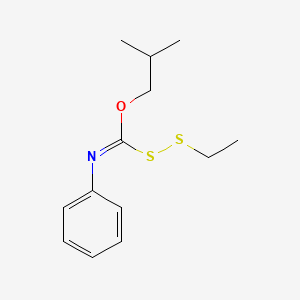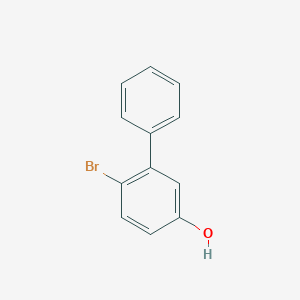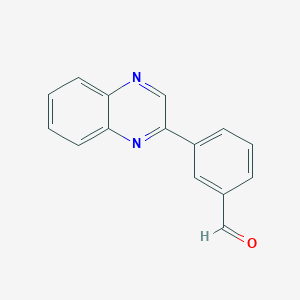
3-(Quinoxalin-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinoxalin-2-yl)benzaldehyde: is a chemical compound that features a quinoxaline ring attached to a benzaldehyde moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The benzaldehyde group adds an aromatic aldehyde functionality, making this compound versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinoxalin-2-yl)benzaldehyde typically involves the condensation of quinoxaline derivatives with benzaldehyde under specific reaction conditions. One common method is the reaction of quinoxaline-2-carboxaldehyde with benzylamine in the presence of a catalyst such as trifluoroacetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Quinoxalin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 3-(Quinoxalin-2-yl)benzoic acid.
Reduction: 3-(Quinoxalin-2-yl)benzyl alcohol.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Quinoxalin-2-yl)benzaldehyde is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: Quinoxaline derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are being investigated for their potential use in drug development and as therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of industrial products .
Mecanismo De Acción
The mechanism of action of 3-(Quinoxalin-2-yl)benzaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The quinoxaline moiety is known to interact with DNA and proteins, leading to the disruption of essential biological processes .
Comparación Con Compuestos Similares
Quinoxaline: A simpler structure without the benzaldehyde group.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Cinnoline: A structural isomer of quinoxaline with distinct chemical properties.
Uniqueness: 3-(Quinoxalin-2-yl)benzaldehyde is unique due to the presence of both the quinoxaline and benzaldehyde functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C15H10N2O |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-quinoxalin-2-ylbenzaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-10-11-4-3-5-12(8-11)15-9-16-13-6-1-2-7-14(13)17-15/h1-10H |
Clave InChI |
YMNMESHHVCGYCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



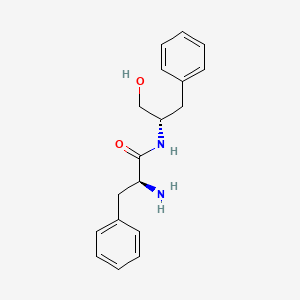
![3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12815413.png)
![N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride](/img/structure/B12815416.png)
